[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate
CAS No.: 1172787-44-8
Cat. No.: VC4833259
Molecular Formula: C20H24N4O3
Molecular Weight: 368.437
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172787-44-8 |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.437 |
| IUPAC Name | [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C20H24N4O3/c1-13(2)20(5,12-21)22-17(25)11-27-19(26)18-14(3)23-24(15(18)4)16-9-7-6-8-10-16/h6-10,13H,11H2,1-5H3,(H,22,25) |
| Standard InChI Key | AJZOAOKLISKNQP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC(=O)NC(C)(C#N)C(C)C |
Introduction
Molecular Formula
The molecular formula of [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate is C17H20N4O3. This indicates the presence of:
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17 carbon atoms
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20 hydrogen atoms
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4 nitrogen atoms
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3 oxygen atoms
Molecular Weight
The molecular weight of the compound is approximately 328.37 g/mol.
General Synthesis Pathway
The synthesis of pyrazole derivatives often involves:
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Condensation reactions between hydrazines and β-diketones or their equivalents.
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Functionalization of the pyrazole ring through esterification or amidation to introduce the desired substituents.
For [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl derivatives:
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The starting materials may include a substituted pyrazole carboxylic acid and an appropriate amine or nitrile derivative.
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Catalysts such as sodium acetate (NaOAc) or bases like potassium carbonate (K2CO3) are commonly used to facilitate the reaction.
Analytical Techniques
Characterization of the compound can be achieved using:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.
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IR Spectroscopy: To identify functional groups such as -CN (cyano), -COO (ester), and -CONH (carbamoyl).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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X-ray Crystallography: For detailed structural analysis.
Biological Activity and Applications
Pyrazole derivatives are widely studied for their pharmacological properties due to their ability to interact with various biological targets.
Potential Applications
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Anticancer Activity:
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Anti-inflammatory Properties:
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Antioxidant Activity:
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Radioligand Development:
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H20N4O3 |
| Molecular Weight | ~328.37 g/mol |
| Functional Groups | Cyano (-CN), Carbamoyl (-CONH), Ester (-COO) |
| Biological Activities | Anticancer, Anti-inflammatory, Antioxidant |
| Characterization Techniques | NMR, IR, MS, X-ray Crystallography |
| Potential Applications | Drug development, Radioligand synthesis |
Research Outlook
The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate represents a promising scaffold for drug discovery owing to its functional diversity and bioactivity potential. Further studies could focus on:
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Optimizing its pharmacokinetic properties.
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Evaluating its efficacy in preclinical models.
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Exploring its role as a ligand in molecular imaging.
This compound's unique structure positions it as a candidate for further research in medicinal chemistry and related fields.
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